
3-Cyclohexylcyclobutan-1-one
Übersicht
Beschreibung
3-Cyclohexylcyclobutan-1-one is a chemical compound with the molecular formula C10H16O and a molecular weight of 152.23 . It is also known as Cyclobutanone, 3-cyclohexyl .
Molecular Structure Analysis
The molecular structure of 3-Cyclohexylcyclobutan-1-one is characterized by a cyclobutane ring attached to a cyclohexyl group . The cyclobutane ring is a four-membered carbon ring, which introduces strain into the molecule, affecting its reactivity and properties .Wissenschaftliche Forschungsanwendungen
Photocycloaddition Reactions
Cyclohexenone derivatives, similar in structure to 3-Cyclohexylcyclobutan-1-one, undergo selective photocycloaddition reactions. For instance, 5,5-Dimethyl-3-(3-methylbut-3-en-1-ynyl)cyclohex-2-en-1-one undergoes photodimerization and reacts with dienes to afford complex cycloadducts. These reactions are essential for constructing intricate molecular architectures, highlighting the utility of cyclohexenones in synthetic chemistry (Inhülsen, Kopf, & Margaretha, 2008).
Novel Synthetic Routes
Cyclobutane derivatives serve as key intermediates in synthesizing biologically active compounds. For example, 3-aminocyclobut-2-en-1-ones, prepared through facile condensation, have been identified as potent antagonists of VLA-4, a protein involved in immune responses (Brand, de Candole, & Brown, 2003).
Molecular Agonists
Certain cyclobutane derivatives act as nonpeptidic agonists for biological receptors. A study discovered a novel class of glucagon-like peptide-1 (GLP-1) receptor agonists, showcasing the therapeutic potential of these compounds in treating metabolic disorders (Liu et al., 2012).
Green Chemistry Applications
Cyclobutane derivatives are also pivotal in green chemistry. An environmentally friendly method for synthesizing isoxazolones demonstrates the application of cyclobutane compounds in facilitating reactions under aqueous conditions, aligning with the principles of sustainability and efficiency (Kiyani & Heidari, 2021).
Catalysis and Cycloaddition Reactions
Cyclobutanones, structurally related to 3-Cyclohexylcyclobutan-1-one, participate in [4 + 2] cycloaddition reactions catalyzed by tin(IV) chloride, leading to the synthesis of cyclohexanone derivatives. This showcases the utility of cyclobutanones in constructing complex cyclic structures (Matsuo, Sasaki, Hoshikawa, & Ishibashi, 2009).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-cyclohexylcyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c11-10-6-9(7-10)8-4-2-1-3-5-8/h8-9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUERMKPNWWDQOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclohexylcyclobutan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




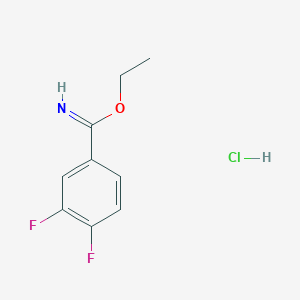

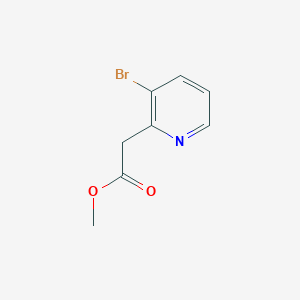



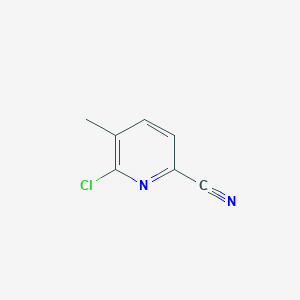
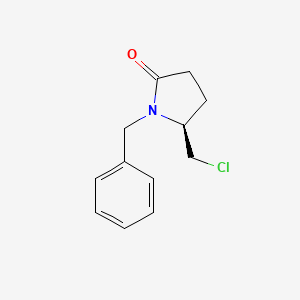
![3-[4-(Difluoromethoxy)-3-methoxyphenyl]propionic acid](/img/structure/B1456815.png)

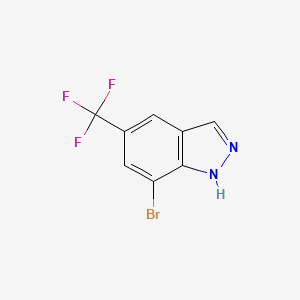
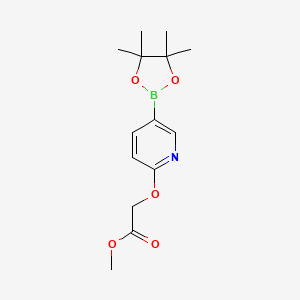
![3-(5-Chloro-[1,2,4]thiadiazol-3-YL)-benzonitrile](/img/structure/B1456823.png)